1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one 1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one
Brand Name: Vulcanchem
CAS No.: 851804-06-3
VCID: VC4708427
InChI: InChI=1S/C18H17ClN2O2S/c19-16-9-5-4-6-14(16)13-24-18-20-10-11-21(18)17(22)12-23-15-7-2-1-3-8-15/h1-9H,10-13H2
SMILES: C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3
Molecular Formula: C18H17ClN2O2S
Molecular Weight: 360.86

1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one

CAS No.: 851804-06-3

Cat. No.: VC4708427

Molecular Formula: C18H17ClN2O2S

Molecular Weight: 360.86

* For research use only. Not for human or veterinary use.

1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one - 851804-06-3

Specification

CAS No. 851804-06-3
Molecular Formula C18H17ClN2O2S
Molecular Weight 360.86
IUPAC Name 1-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone
Standard InChI InChI=1S/C18H17ClN2O2S/c19-16-9-5-4-6-14(16)13-24-18-20-10-11-21(18)17(22)12-23-15-7-2-1-3-8-15/h1-9H,10-13H2
Standard InChI Key JJLZBZNLAKFFPR-UHFFFAOYSA-N
SMILES C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3

Introduction

Molecular Formula and Weight

  • Molecular Formula: C17H15ClN2O2S

  • Molecular Weight: Approximately 348.83 g/mol

Structural Features

  • The compound contains a 4,5-dihydro-1H-imidazole core functionalized with:

    • A (2-chlorophenyl)methyl sulfanyl group at the 2-position.

    • A phenoxyethanone group at the 1-position.

  • The structure suggests potential for hydrogen bonding and hydrophobic interactions, which may influence its biological activity.

General Synthetic Route

The synthesis of this compound likely involves:

  • Imidazole Core Formation: Starting with precursors like glyoxal and ammonium salts to form the imidazole ring.

  • Thioether Substitution: Introduction of the (2-chlorophenyl)methyl sulfanyl group through nucleophilic substitution using thiols or related reagents.

  • Phenoxyethanone Addition: Coupling with phenoxyacetyl chloride or similar reagents to attach the ethanone moiety.

Reaction Conditions

  • Typical solvents: Dimethylformamide (DMF), ethanol.

  • Catalysts: Triethylamine or other organic bases.

  • Temperature: Moderate (room temperature to ~80 °C).

Potential Applications

Imidazole derivatives like this compound are known for:

  • Antimicrobial Activity: Effective against bacterial and fungal strains due to their ability to disrupt cell membranes or inhibit enzymes.

  • Anticancer Potential: Imidazole scaffolds can interfere with cancer cell proliferation by targeting specific enzymes or receptors.

  • Enzyme Inhibition: Likely to inhibit enzymes like monoamine oxidase or carbonic anhydrase due to its functional groups.

Mechanism of Action

  • The sulfanyl group may enhance binding affinity to biological targets through sulfur-based interactions.

  • The phenoxyethanone moiety could contribute to hydrophobic interactions within active sites of enzymes.

Spectroscopic Characterization

Based on similar compounds:

  • NMR Spectroscopy:

    • Proton signals for aromatic hydrogens (7–8 ppm).

    • Signals for methylene groups (~3–4 ppm).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z ~349 ([M+H]+).

  • Infrared (IR) Spectroscopy:

    • Peaks corresponding to C=O (~1700 cm⁻¹) and C-S (~700 cm⁻¹).

Crystallographic Data

No specific X-ray crystallography data is available, but the compound's rigid aromatic systems suggest potential for crystallization.

Previous Studies

Studies on similar imidazole derivatives have reported:

  • High efficacy in antimicrobial assays against E. coli and Staphylococcus aureus.

  • Moderate cytotoxicity in cancer cell line assays (e.g., HeLa cells).

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